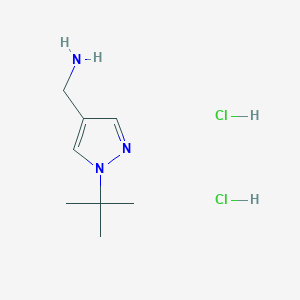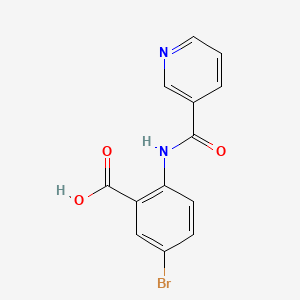![molecular formula C10H12BrN3 B2639010 6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 876372-87-1](/img/structure/B2639010.png)
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is part of a family of compounds known as triazolopyridines . These compounds are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various techniques. For instance, 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized using the chlorinated agent NCS for hydrazones under very mild conditions . Another method involves the cyclocondensation of 4-amino-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one with cyanoacetic acid derivatives in pyridine .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string Brc1ccc2nncn2c1 . The InChI key for this compound is PFKZKSHKBBUZKU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 198.02 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the retrieved sources.Scientific Research Applications
1. Synthesis and Structural Characterization
6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine is synthesized using N-Chlorosuccinimide (NCS) under mild conditions. Its structure is characterized using various methods including X-ray diffraction, confirming its crystallization in a monoclinic space group (El-Kurdi, Abu Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
2. Biological Activity
Triazolopyridines, including this compound, have been studied for their biological activities. While specific data on this compound may not be extensive, the family of compounds it belongs to demonstrates significant biological activities, suggesting potential applications in pharmaceuticals (Gandikota, Bolla, Viswanath, & Bethi, 2017).
3. Potential for Herbicidal Activity
Research on related N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a similar triazolopyridine core, indicates excellent herbicidal activity at low application rates. This suggests a potential application of this compound in agricultural chemistry, especially in weed management (Moran, 2003).
4. Antimicrobial Properties
Fused heterocyclic 1,2,4-triazoles, including triazolopyridines, have been evaluated for their antimicrobial properties. Studies indicate that these compounds can be potent antimicrobial agents, suggesting a possible application in developing new antimicrobial drugs (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
5. Antioxidant Activity
Synthesis and testing of triazolo[4,3-b][1,2,4]triazin-7-ones, a similar group of compounds, show that they possess both antioxidant and prooxidant properties depending on their structure. This suggests that this compound might also have potential as an antioxidant agent (Novodvorskyi, Bahlai, Komarov, & Demchenko, 2020).
Future Directions
The future directions for “6-Bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given their versatile biological activities, these compounds could have potential applications in the development of new antimicrobial agents .
properties
IUPAC Name |
6-bromo-3-tert-butyl-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWESYQIJNLIFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2638927.png)
![5-Amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2638928.png)

![9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B2638930.png)
![5-[(1S)-1-Aminopropyl]-1-methyl-1,2,4-triazole-3-carboxylic acid;hydrochloride](/img/structure/B2638936.png)
![Ethyl 5-[(3-fluorobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2638937.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2638940.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2638942.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide](/img/structure/B2638943.png)

![3-Methoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B2638946.png)
![4-(N,N-diethylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2638947.png)

